molecular formula C23H32O5 B1667076 Bimatoprost Acid CAS No. 38344-08-0

Bimatoprost Acid

カタログ番号: B1667076
CAS番号: 38344-08-0
分子量: 388.5 g/mol
InChIキー: YFHHIZGZVLHBQZ-KDACTHKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビマトプロスト(遊離酸型)は、プロスタグランジンアナログのクラスに属する合成有機化合物です。これは、主に緑内障と眼圧亢進の治療に使用されるプロドラッグであるビマトプロストの代謝から得られます。ビマトプロストの遊離酸型は、房水の流れを強めて眼圧を下げる強力な作用で知られています。これは、ぶどう膜強膜路を通る房水の流出を促進します .

準備方法

合成経路と反応条件: ビマトプロスト(遊離酸型)の調製には、いくつかの合成工程が含まれます。一般的な方法の1つは、アミドプロドラッグであるビマトプロストの加水分解が含まれます。加水分解反応は、通常、酸性または塩基性条件下で行われ、遊離酸型が生成されます。 反応条件は異なる可能性がありますが、一般的な方法は、塩酸または水酸化ナトリウムを加水分解剤として使用することです .

工業生産方法: 工業的な設定では、ビマトプロスト(遊離酸型)の生産には、通常、適切な溶媒からの化合物の結晶化が含まれます。たとえば、ビマトプロスト溶液は、ペンタン、ヘキサン、またはヘプタンなどの非極性溶媒で希釈した後、結晶化させることができます。 結晶化プロセスは、温度、濃度、冷却速度、撹拌などの要因を調整することで最適化できます .

化学反応の分析

Metabolic Transformation Reactions

Once activated, bimatoprost acid undergoes three primary metabolic pathways:

Table 2: Metabolic Pathways of this compound

PathwayEnzymatic SystemChemical ModificationMetabolite Profile
OxidationCYP3A4ω-oxidation of alkyl chainsHydroxylated derivatives
N-deethylationMultiple oxidasesRemoval of ethyl groupsDeethylated prostaglandin analogs
GlucuronidationUGT enzymesSugar conjugation at carboxylWater-soluble glucuronide metabolites

Experimental data shows:

  • Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)

  • Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models

  • Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites

Receptor Interaction Chemistry

The carboxylic acid group enables specific molecular interactions:

Key binding characteristics :

  • Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket

  • ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)

  • EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation

The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.

Stability Profile

Chemical stability studies reveal:

  • pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)

  • Thermal decomposition: <5% degradation after 6 months at -20°C

  • Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs

These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .

科学的研究の応用

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

  • A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .
  • Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .
StudyConcentrationIOP ReductionOcular Discomfort
0.01%SignificantLower
Single DoseMeasurableN/A

Dermatological Applications

2.1 Eyelash Growth Stimulation

This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

  • In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .
StudyTreatment DurationResults
16 weeksIncreased eyelash length
12 weeksEnhanced density

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

  • A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .
StudyConditionTreatment DurationResults
Alopecia Areata24 weeksNotable regrowth

3.2 Fat Reduction

This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

  • A clinical trial indicated a reduction in localized fat deposits among participants using formulations containing this compound .
StudyApplication TypeResults
Topical ApplicationFat reduction observed

作用機序

ビマトプロスト(遊離酸型)の作用機序には、眼のプロスタグランジン受容体との相互作用が含まれます。ビマトプロストは、活性型であるビマトプロスト酸に加水分解され、次にプロスタグランジンFP受容体を活性化します。 この活性化により、ぶどう膜強膜路を通る房水の流出が促進され、眼圧が低下します . さらに、ビマトプロストは、圧力感受性流出経路を強化し、眼圧降下効果にさらに貢献します .

6. 類似化合物の比較

ビマトプロスト(遊離酸型)は、ラタノプロスト、タフルプロスト、トラボプロストなどの他のプロスタグランジンアナログと比較されることがよくあります。 これらの化合物は、作用機序は似ていますが、化学構造と薬理学的プロファイルは異なります .

類似化合物:

独自性: ビマトプロスト(遊離酸型)は、強力な活性とプロスタミド様活性とプロスタグランジン受容体の直接活性化を含む二重の作用機序により、ユニークです。 この二重作用は、眼圧を下げ、毛髪の成長を促進する高い有効性に貢献しています .

類似化合物との比較

Uniqueness: Bimatoprost (free acid form) is unique due to its potent activity and dual mechanism of action, which includes both prostamide-like activity and direct activation of prostaglandin receptors. This dual action contributes to its high efficacy in reducing intraocular pressure and promoting hair growth .

生物活性

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of this compound

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:
this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:
Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:
Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:
Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:
Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:
Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Study Findings Significance
Camras et al., 2007 This compound shows varied potency across different cell types.Indicates complexity in receptor interactions.
Clinical Trial A Bimatoprost 0.01% reduces ocular discomfort compared to 0.03%.Suggests potential for improved patient compliance.
Clinical Trial B Bimatoprost provides superior IOP control compared to timolol.Supports its use as a first-line therapy for glaucoma.
Pharmacokinetic Study Low levels of this compound detected post-application; effective IOP reduction noted.Highlights effective pharmacodynamics despite low concentration levels.

Case Studies

  • Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.
  • Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

特性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316541
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38344-08-0
Record name Bimatoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38344-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimatoprost Acid
Reactant of Route 2
Bimatoprost Acid
Reactant of Route 3
Bimatoprost Acid
Reactant of Route 4
Bimatoprost Acid
Reactant of Route 5
Bimatoprost Acid
Reactant of Route 6
Bimatoprost Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。